molecular formula C15H17NO2 B13443296 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Cat. No.: B13443296
M. Wt: 246.28 g/mol
InChI Key: YZOUUVUNKGUDSK-BEOILPPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves the incorporation of stable isotopes 13C and 15N into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The production involves strict process parameter control to ensure product quality and may include custom synthesis for special structural needs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its interaction with molecular targets and pathways specific to its labeled isotopes. The stable isotopes 13C and 15N allow researchers to trace metabolic pathways and study the compound’s effects in various biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17NO2

Molecular Weight

246.28 g/mol

IUPAC Name

2-(15N)azanyl-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1

InChI Key

YZOUUVUNKGUDSK-BEOILPPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]([13CH2][15NH2])O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O

Origin of Product

United States

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